molecular formula C24H27ClFN3O3S B2627584 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892777-52-5

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2627584
CAS RN: 892777-52-5
M. Wt: 492.01
InChI Key: KCULBYBUBBOMNZ-UHFFFAOYSA-N
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Description

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27ClFN3O3S and its molecular weight is 492.01. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound has been explored for its synthesis and chemical characterization, including spectroscopic and structural analyses. Studies such as the one by (Arul Murugesan et al., 2021) detail the synthesis, spectroscopic (FT-IR, 1H-NMR, 13C-NMR, UV-Visible spectroscopy), and DFT calculations of related quinolinone derivatives. These compounds exhibit specific electrophilic and nucleophilic sites, suggesting potential reactivity and interaction mechanisms with biological targets.

Catalytic Applications

Research has also delved into the use of related quinolinone derivatives as catalysts in chemical reactions. (Arul Murugesan et al., 2016) discussed the preparation and characterization of nanocrystalline titania-based sulfonic acid materials for the synthesis of piperazinyl-quinolinyl pyran derivatives, highlighting the efficiency and reusability of these catalysts in solvent-free conditions.

Biological Activity

Investigations into the biological activities of quinolinone derivatives have shown promising results. For example, studies on compounds structurally similar to the one have been conducted to evaluate their potential as antimalarial, anticancer, and antibacterial agents. The research by (Silvia E. Asías et al., 2003) explored chemical transformations for the development of new antimalarial drugs. Moreover, (Zhixu Zhou et al., 2021) synthesized and evaluated the antitumor activity of certain derivatives, providing insights into their potential therapeutic applications.

properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN3O3S/c1-3-4-9-29-16-23(33(31,32)18-7-5-17(25)6-8-18)24(30)19-14-20(26)22(15-21(19)29)28-12-10-27(2)11-13-28/h5-8,14-16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCULBYBUBBOMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

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